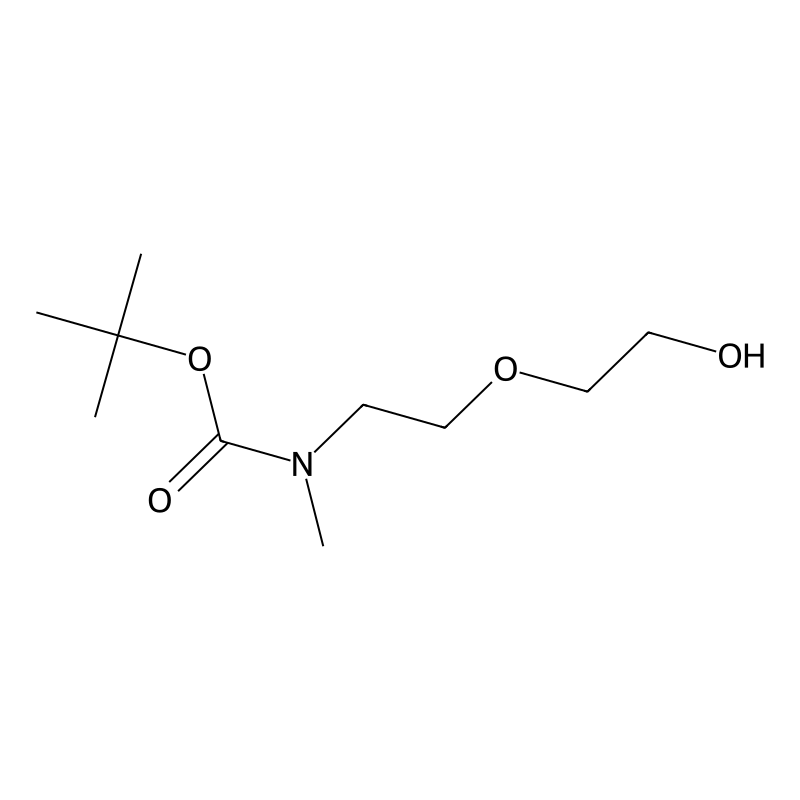

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

They can act as protecting groups for amines in organic synthesis .

- This compound can be used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation .

- It can also be used in the synthesis of a series of PROTACs .

- Compounds like this can be used as PEG linkers in drug delivery . PEG linkers are often used to increase the solubility of drug compounds, improve pharmacokinetics, and reduce immunogenicity .

- This compound can be used in the synthesis of various other compounds. For example, it can be used in the synthesis of compounds like “tert-Butyl (2-(((3-aminopyridin-2-yl)amino)ethyl)carbamate”, “tert-Butyl (2-(((3-nitropyridin-2-yl)amino)ethyl)carbamate”, “tert-Butyl (2-(((5-nitropyridin-2-yl)thio)ethyl)carbamate”, and others .

Organic Synthesis

Pharmaceutical Research

Chemical Research

- This compound can be used in the synthesis of various other compounds. For example, it can be used in the synthesis of compounds like “tert-Butyl (2-(((3-aminopyridin-2-yl)amino)ethyl)carbamate”, “tert-Butyl (2-(((3-nitropyridin-2-yl)amino)ethyl)carbamate”, “tert-Butyl (2-(((5-nitropyridin-2-yl)thio)ethyl)carbamate”, and others .

- This compound can be used as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that use a bifunctional approach to target proteins for degradation .

Synthesis of Various Compounds

PROTAC Linker

PEG Linker in Drug Delivery

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C12H26N2O4 and a molecular weight of 262.35 g/mol. It is categorized as a carbamate, which is a class of chemicals derived from carbamic acid. The compound features a tert-butyl group, which contributes to its stability and solubility in organic solvents, along with a hydroxyethoxy group that enhances its reactivity and potential biological activity. The compound's structure includes an amino group, making it relevant in medicinal chemistry and potential pharmaceutical applications .

- Hydrolysis: In the presence of water and under acidic or basic conditions, the carbamate can hydrolyze to form the corresponding amine and carbon dioxide.

- Transesterification: The compound can react with alcohols to form esters, which can be useful in synthesizing derivatives for further applications.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions make the compound versatile for synthetic applications in organic chemistry .

The synthesis of tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate typically involves the following steps:

- Formation of the Carbamate: This is achieved by reacting tert-butyl isocyanate with an appropriate amine (such as 2-(2-hydroxyethoxy)ethylamine).

- Methylation: The resulting intermediate can be methylated using methyl iodide or another methylating agent to introduce the methyl group onto the nitrogen atom.

- Purification: The product is then purified through recrystallization or chromatography to obtain the desired purity.

This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications .

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate has potential applications in several fields:

- Pharmaceuticals: As a building block in drug synthesis, particularly in creating compounds with neuroactive properties.

- Agricultural Chemicals: Potential use as an insecticide or herbicide due to its biological activity.

- Polymer Chemistry: It may serve as an intermediate in synthesizing polymers with specific functionalities.

The versatility of this compound makes it valuable in both industrial and research settings .

Interaction studies involving tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate focus on its binding affinity to various biological targets. Preliminary studies suggest that similar carbamates can inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation. Understanding these interactions can provide insights into its potential therapeutic uses and safety profiles .

Several compounds share structural similarities with tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate | C10H21NO4 | Ethyl group instead of tert-butyl |

| Propyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate | C11H23NO4 | Propyl group provides different solubility |

| Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate | C15H23NO4 | Aromatic ring increases lipophilicity |

These compounds exhibit varying degrees of biological activity and solubility based on their alkyl chain length and functional groups. The unique combination of the tert-butyl group with the hydroxyethoxy moiety in tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate may confer distinct pharmacokinetic properties compared to its analogs, making it an interesting subject for further research .

The compound’s systematic IUPAC name is tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate, reflecting its three structural components:

- Boc protecting group: A tert-butyloxycarbonyl moiety (C(CH3)3-O-C(=O)-) attached to the nitrogen.

- Methylated amine: A central N-methylcarbamate group (N(Me)-C(=O)-O-).

- PEG-like chain: A diethylene glycol spacer (-CH2CH2-O-CH2CH2-OH) terminating in a hydroxyl group.

Its molecular formula is C10H21NO4, with a molecular weight of 219.28 g/mol. Alternative designations include Boc-MeN-PEG2-OH, highlighting the Boc protection (Boc), methylated amine (MeN), and two ethylene glycol units (PEG2).

Historical Development and Discovery

The compound’s development stems from two key advancements:

- Boc group innovation: Louis Carpino’s 1957 introduction of the Boc protecting group revolutionized peptide synthesis by enabling acid-labile amine protection.

- PEGylation technology: The 1970s–1980s saw PEG chains integrated into synthetic compounds to improve hydrophilicity and biocompatibility.

The fusion of these technologies in the late 1990s–early 2000s yielded tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate, particularly for applications requiring both amine protection and enhanced solubility.

Role in Modern Organic and Medicinal Chemistry

This hybrid molecule addresses critical challenges in:

- Peptide synthesis: Boc protection prevents unwanted side reactions during solid-phase peptide synthesis (SPPS), while the PEG spacer improves solubility in aqueous reaction media.

- Drug conjugates: Serves as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where PEG units reduce immunogenicity.

- Prodrug design: Facilitates controlled release through acid-sensitive Boc cleavage in physiological environments.

Molecular Architecture and Stereochemical Features

The compound tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate represents a structurally complex carbamate derivative featuring multiple functional domains that contribute to its distinctive physicochemical properties [1]. The molecular formula C₁₀H₂₁NO₄ corresponds to a molecular weight of 219.28 grams per mole, establishing it as a moderate-sized organic molecule with significant structural diversity [1] [2].

The molecular architecture is characterized by a central carbamate functional group (-NHCOO-) that serves as the backbone connecting three distinct structural regions [1]. The tert-butyl moiety provides steric bulk and hydrophobic character, while the polyethylene glycol-like chain (2-(2-hydroxyethoxy)ethyl) introduces hydrophilic properties and conformational flexibility [3]. The N-methyl substitution on the carbamate nitrogen creates a tertiary amide structure, which significantly influences the compound's chemical behavior and stability profile [4].

The stereochemical analysis reveals an absence of defined chiral centers, as confirmed by computational analysis showing zero defined atom stereocenters and zero undefined atom stereocenters [1]. This achiral nature simplifies the compound's characterization and eliminates concerns regarding enantiomeric purity or optical activity [1]. The molecular geometry exhibits significant conformational freedom due to the presence of seven rotatable bonds, primarily located within the polyethylene glycol chain and the carbamate linkage [1].

The three-dimensional structure demonstrates a relatively extended conformation with the polar hydroxyl terminus oriented away from the hydrophobic tert-butyl group [1]. The polyethylene glycol chain adopts a gauche-rich conformation typical of short oligoethylene glycol segments, contributing to the molecule's overall flexibility and solubility characteristics [3]. The carbamate carbonyl group serves as both a hydrogen bond acceptor and a site for potential intermolecular interactions [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₁NO₄ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Heavy Atom Count | 15 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Defined Stereocenters | 0 | [1] |

| Topological Complexity | 188 | [1] |

Spectral Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate provides comprehensive structural confirmation through multiple analytical techniques [5] [6]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the proposed molecular structure, with distinct resonances for each functional group domain [5].

The tert-butyl group produces a characteristic singlet at approximately 1.45 parts per million, integrating for nine protons and serving as a diagnostic peak for this protective group [5] [7]. The N-methyl substituent appears as a singlet in the 2.9-3.1 parts per million range, integrating for three protons [8]. The polyethylene glycol chain generates multiple overlapping signals between 3.4-3.9 parts per million, with the methylene groups adjacent to oxygen atoms appearing as multiplets [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation with the carbamate carbonyl carbon resonating in the 155-158 parts per million region, characteristic of carbamate functional groups [10] [11]. The tert-butyl quaternary carbon appears around 79-81 parts per million, while the tert-butyl methyl carbons resonate at 28-29 parts per million [10]. The polyethylene glycol carbons produce signals in the 48-72 parts per million range, with the terminal hydroxyl-bearing carbon appearing around 61-63 parts per million [9].

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups [12] [13]. The hydroxyl group produces a broad absorption between 3200-3500 reciprocal centimeters, while the carbamate carbonyl group shows a strong absorption in the 1680-1720 reciprocal centimeters region [12]. Aliphatic carbon-hydrogen stretches appear in the 2850-3000 reciprocal centimeters range, and carbon-oxygen stretches generate multiple peaks between 1000-1300 reciprocal centimeters [12].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [14]. The molecular ion peak appears at mass-to-charge ratio 220 corresponding to the protonated molecular ion [14]. Characteristic fragmentation includes loss of isobutene (mass-to-charge ratio 164) and subsequent loss of carbon dioxide (mass-to-charge ratio 120), consistent with typical tert-butyl carbamate fragmentation pathways [14].

| Technique | Signal Assignment | Chemical Shift/Frequency | Multiplicity |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | tert-Butyl groups | 1.45 parts per million | Singlet (9H) |

| ¹H Nuclear Magnetic Resonance | N-Methyl group | 2.9-3.1 parts per million | Singlet (3H) |

| ¹H Nuclear Magnetic Resonance | Polyethylene glycol chain | 3.4-3.9 parts per million | Multiplets |

| ¹³C Nuclear Magnetic Resonance | Carbamate carbonyl | 155-158 parts per million | Strong |

| ¹³C Nuclear Magnetic Resonance | tert-Butyl quaternary | 79-81 parts per million | Medium |

| Infrared Spectroscopy | Hydroxyl stretch | 3200-3500 reciprocal centimeters | Broad, strong |

| Infrared Spectroscopy | Carbonyl stretch | 1680-1720 reciprocal centimeters | Strong |

| Mass Spectrometry | Molecular ion | mass-to-charge ratio 220 | Molecular peak |

Thermodynamic and Kinetic Stability Profiles

The thermodynamic and kinetic stability characteristics of tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate demonstrate typical behavior for tert-butyl carbamate derivatives under various environmental conditions [15] [16] [17]. Thermal decomposition studies of related tert-butyl carbamates indicate that thermal degradation typically occurs in the temperature range of 180-220 degrees Celsius through a unimolecular elimination mechanism [15] [16].

The thermal decomposition pathway follows the characteristic pattern observed for tert-butyl carbamates, involving the elimination of isobutene and carbon dioxide to yield N-methylethanolamine derivatives [16]. Kinetic analysis of similar carbamate structures suggests an activation energy in the range of 150-180 kilojoules per mole for the thermal decomposition process [16]. The reaction proceeds through a concerted mechanism involving a four-centered transition state, consistent with the unimolecular nature of the decomposition [15].

Hydrolytic stability analysis reveals pH-dependent behavior characteristic of carbamate functional groups [18] [17]. Under neutral conditions (pH 7) at 25 degrees Celsius, the compound exhibits moderate stability with an estimated half-life exceeding 24 hours [18]. Acid-catalyzed hydrolysis proceeds through protonation of the carbamate nitrogen followed by nucleophilic attack by water molecules [18]. The reaction kinetics demonstrate first-order dependence on both substrate concentration and hydrogen ion concentration [18].

Base-catalyzed hydrolysis occurs more rapidly due to the increased nucleophilicity of hydroxide ions compared to water molecules [18]. The mechanism involves direct nucleophilic attack at the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent carbamate bond cleavage [18]. Temperature effects on hydrolysis rates follow Arrhenius behavior, with rate constants approximately doubling for every 10-degree temperature increase [17].

Storage stability under recommended conditions (2-8 degrees Celsius, sealed, dry environment) demonstrates excellent long-term stability for extended periods [2] [3]. The compound shows compatibility with common organic solvents including dichloromethane, tetrahydrofuran, and acetonitrile, with no evidence of decomposition under normal storage conditions [20].

| Stability Parameter | Value | Conditions |

|---|---|---|

| Thermal Decomposition Temperature | 180-220°C | Atmospheric pressure |

| Activation Energy | 150-180 kJ/mol | Thermal decomposition |

| Hydrolysis Half-life (pH 7) | >24 hours | 25°C, aqueous |

| Storage Stability | Excellent | 2-8°C, sealed, dry |

| Solvent Compatibility | High | Aprotic organic solvents |

Solubility and Partition Coefficient Analysis

The solubility profile of tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate reflects the amphiphilic nature of the molecule, with significant contributions from both hydrophilic and lipophilic structural elements [21] [1]. The computed partition coefficient (XLogP3-AA) of 0.3 indicates moderate lipophilicity with predominantly hydrophilic character [1]. This relatively low partition coefficient value reflects the influence of the polyethylene glycol chain and terminal hydroxyl group in enhancing aqueous solubility [13].

Aqueous solubility is estimated at 10-50 milligrams per milliliter at 25 degrees Celsius, representing moderate water solubility that is significantly enhanced compared to simple alkyl carbamates [21]. The presence of the polyethylene glycol-like chain provides multiple hydrogen bonding sites and increases the molecule's affinity for aqueous environments [13] [9]. The compound exhibits one hydrogen bond donor (the terminal hydroxyl group) and four hydrogen bond acceptors (carbamate oxygen, ether oxygens, and hydroxyl oxygen) [1].

Solubility in organic solvents demonstrates excellent compatibility with polar protic solvents such as methanol and ethanol due to hydrogen bonding interactions [21]. Polar aprotic solvents including dimethyl sulfoxide, tetrahydrofuran, and acetonitrile provide excellent solvation through dipole-dipole interactions and coordination with the carbamate functionality [22]. Moderately polar solvents such as dichloromethane and ethyl acetate show good solubility, while nonpolar solvents like hexane demonstrate poor solubility due to the polar functional groups [21].

The topological polar surface area of 59 square Angstroms indicates moderate molecular polarity and suggests reasonable membrane permeability characteristics [1]. This value falls within the optimal range for drug-like molecules, though the compound's primary applications lie in synthetic chemistry rather than pharmaceutical development [1]. The distribution coefficient (LogD) at physiological pH (7.4) is estimated at 0.1-0.5, reflecting minimal pH dependence due to the absence of ionizable groups under physiological conditions [1].

Partition behavior analysis reveals balanced hydrophilic-lipophilic properties that contribute to the compound's utility as a synthetic intermediate [1]. The moderate lipophilicity allows for extraction into organic phases while maintaining sufficient aqueous solubility for reaction workup procedures [21]. Temperature effects on solubility follow typical patterns with increased solubility at elevated temperatures across all solvent systems [21].

| Solvent System | Solubility | Mechanism |

|---|---|---|

| Water (25°C) | 10-50 mg/mL | Hydrogen bonding, polar interactions |

| Methanol | Highly soluble | Hydrogen bonding, polar interactions |

| Dichloromethane | Soluble | Dipole interactions, moderate polarity |

| Tetrahydrofuran | Highly soluble | Ether compatibility, polar interactions |

| Hexane | Insoluble | Polarity mismatch |

| Partition Parameter | Value | Significance |

|---|---|---|

| LogP (octanol/water) | 0.3 | Moderate hydrophilicity |

| LogD (pH 7.4) | 0.1-0.5 | pH-independent partitioning |

| Topological Polar Surface Area | 59 Ų | Moderate permeability potential |

| Hydrogen Bond Donors | 1 | Limited hydrogen bonding capacity |

| Hydrogen Bond Acceptors | 4 | Multiple coordination sites |

Traditional Carbamate Protection Strategies

Traditional carbamate protection strategies have formed the backbone of amine protection chemistry for over five decades. The most widely employed approach utilizes di-tert-butyl dicarbonate (Boc2O) in combination with various base systems [1] [2] [3]. The mechanism involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of Boc2O, resulting in formation of the desired carbamate with concomitant release of carbon dioxide and tert-butyl carbonate [4] [5].

The classical Boc protection protocol employs triethylamine or diisopropylethylamine as base in tetrahydrofuran solvent at ambient temperature [3] [6]. Under these conditions, the amine attacks one carbonyl site of di-tert-butyl dicarbonate, creating a tert-butyl carbonate leaving group that subsequently decomposes to carbon dioxide gas and tert-butoxide [4]. The base abstracts the proton from the protonated amine intermediate, completing the protection sequence.

Alternative base systems have been extensively investigated to optimize reaction conditions. Sodium hydroxide in aqueous media provides an environmentally benign approach, though phase separation issues can complicate product isolation [2] [7]. The aqueous protocol typically requires temperatures of 0-25°C and reaction times of 1-4 hours to achieve yields of 75-90% [6].

4-Dimethylaminopyridine (DMAP) serves as an effective catalyst for Boc protection under anhydrous conditions [2] [3]. This nucleophilic catalyst enhances the electrophilicity of Boc2O through formation of an activated intermediate, enabling milder reaction conditions and improved selectivity [6]. DMAP-catalyzed protocols typically proceed at 20-25°C with reaction times of 1-6 hours, achieving yields of 80-92%.

The mixed anhydride method represents another traditional approach, particularly valuable for amino acid substrates [8] [9]. This strategy involves initial formation of a mixed anhydride intermediate using isobutyl chloroformate and N-methylmorpholine as acid-binding agent, followed by aminolysis to generate the protected carbamate [9]. While this method achieves excellent yields of 85-95%, it requires complex workup procedures and generates stoichiometric waste [8].

Novel Boc-Protection Approaches Using Di-tert-Butyl Dicarbonate

Recent advances in Boc protection methodology have focused on developing more sustainable and efficient processes. Solvent-free conditions represent a significant breakthrough in reducing environmental impact while maintaining high synthetic efficiency [10]. Under neat conditions at 40-60°C, Boc2O can directly react with amine substrates without additional solvents, achieving yields of 80-95% in 30-120 minutes [3] [11].

The mechanism under solvent-free conditions differs subtly from solution-phase protocols. The absence of competing solvation effects enhances the nucleophilicity of the amine substrate, leading to more efficient attack on the Boc2O carbonyl carbon [10]. Additionally, the continuous removal of gaseous carbon dioxide helps drive the equilibrium toward product formation [12].

On-water reactions have emerged as a particularly elegant approach for Boc protection [2] [7]. Simple stirring of amine substrates with Boc2O in water suspension at ambient temperature provides protected carbamates in 85-92% yield after 1-3 hours [2]. This methodology exemplifies the on-water effect, where heterogeneous aqueous conditions accelerate organic transformations through unique interfacial interactions [7].

Microwave-assisted synthesis has revolutionized the temporal efficiency of Boc protection reactions [13]. Under microwave irradiation at 80-120°C, protection reactions can be completed in 5-15 minutes with yields of 90-98% [13]. The microwave effect arises from selective heating of polar molecules, leading to rapid temperature increases and enhanced reaction rates while maintaining excellent selectivity.

Continuous flow chemistry represents the state-of-the-art for scalable Boc protection protocols [14]. Flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [15] [14]. Under optimized flow conditions at 40-60°C with 5-30 minute residence times, Boc protection proceeds with 85-95% efficiency while significantly reducing waste generation [14].

Ionic liquid catalysis offers unique advantages for challenging substrates [16] [12]. Imidazolium-based ionic liquids serve dual roles as both solvent and catalyst, providing enhanced substrate solubility while activating Boc2O toward nucleophilic attack [16]. These systems operate effectively at 25-80°C with 1-4 hour reaction times, achieving yields of 78-90% with the added benefit of catalyst recyclability [16].

Phase-Transfer Catalysis in Alkylation Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful methodology for alkylation reactions in carbamate synthesis, enabling efficient interfacial transfer of ionic reactants between immiscible phases [17] [18] [19]. The fundamental principle involves quaternary ammonium or phosphonium salts that solubilize inorganic anions in organic media, dramatically enhancing reaction rates and yields [19].

Tetrabutylammonium bromide (TBAB) represents the most widely employed phase-transfer catalyst for carbamate alkylation reactions [18] [20]. At 5-15 mol% loading with potassium carbonate or potassium hydroxide as base, TBAB facilitates efficient alkylation in toluene or dichloromethane at 25-80°C [18]. Under these conditions, conversions of 85-95% can be achieved with high selectivity for the desired alkylated product [20].

The mechanism of TBAB-catalyzed alkylation involves initial deprotonation of the carbamate substrate by the inorganic base, followed by ion-pair formation with the quaternary ammonium cation [19]. This lipophilic ion pair transfers to the organic phase where it undergoes nucleophilic attack on the alkyl halide electrophile [17]. The catalyst then returns to the aqueous phase to complete the catalytic cycle.

Benzyltriethylammonium chloride provides an alternative catalyst system particularly effective for challenging alkylation reactions [21]. Operating at 10-20 mol% loading with sodium hydroxide or potassium carbonate, this catalyst enables conversions of 75-90% at elevated temperatures of 40-110°C [21]. While requiring higher temperatures than TBAB systems, benzyltriethylammonium chloride shows excellent tolerance for sterically hindered substrates.

Crown ethers, particularly 18-crown-6, offer unique selectivity advantages in certain alkylation reactions [18]. These macrocyclic catalysts show preferential binding to specific metal cations, enabling fine-tuning of reactivity and selectivity [19]. Crown ether-catalyzed systems typically operate at 10-25 mol% loading with potassium hydroxide base, achieving conversions of 70-85% at 40-80°C [18].

The choice of organic solvent significantly impacts PTC efficiency. Toluene and dichloromethane represent optimal choices due to their ability to solubilize both catalyst and substrates while maintaining appropriate polarity for ion-pair stabilization [17] [18]. Solvent polarity affects both catalyst partitioning and transition state stabilization, requiring careful optimization for each specific transformation [22].

Quaternary phosphonium salts have shown promise for specialized applications requiring enhanced thermal stability or unique selectivity profiles [18]. These catalysts typically operate at 5-15 mol% loading across a range of temperatures from 25-70°C, achieving conversions of 78-88% with variable selectivity depending on substrate structure [18].

Green Chemistry Innovations in Carbamate Synthesis

The development of environmentally sustainable methodologies for carbamate synthesis has become a paramount concern in modern synthetic chemistry. Carbon dioxide utilization represents the most significant advancement in green carbamate synthesis, transforming this greenhouse gas into valuable chemical feedstock [23] [15] [24] [25].

Direct CO2 fixation methodologies employ carbon dioxide as a C1 building block in three-component coupling reactions with amines and alkyl halides [15] [25]. The process typically utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as base catalyst, operating at 25-80°C under 1-5 bar CO2 pressure [15] [14]. Under optimized conditions, yields of 45-92% can be achieved, with the significant environmental benefit of CO2 consumption rather than generation [23].

The mechanism involves initial nucleophilic attack of the amine on CO2 to form a carbamate anion intermediate, which subsequently undergoes alkylation with the halide electrophile [15] [14]. The role of DBU is crucial in stabilizing the carbamate intermediate and facilitating the alkylation step [15]. Temperature and pressure optimization reveals optimal conditions at 70°C and 3 bar CO2 pressure, balancing reaction rate with selectivity [14].

Continuous flow synthesis has revolutionized the efficiency and sustainability of carbamate production [26] [15] [14]. Flow reactors enable precise control of CO2 introduction, significantly reducing reaction times from hours to minutes while improving yields [14]. The continuous nature eliminates the need for batch processing, reducing energy consumption and waste generation [26].

Electrochemical synthesis offers a catalyst-free approach to carbamate formation through direct CO2 activation [23]. Under electrochemical conditions at 25-60°C and atmospheric pressure, CO2 can be directly incorporated into carbamate structures with yields of 70-90% [23]. This methodology eliminates the need for metal catalysts while providing excellent functional group tolerance.

Biocatalytic methods represent an emerging area utilizing enzymatic catalysis for carbamate synthesis [16]. Operating under mild conditions at 25-45°C and atmospheric pressure, enzymatic systems achieve yields of 60-85% with the significant advantage of biodegradable catalysts [16]. While currently limited in scope, ongoing enzyme engineering efforts continue to expand substrate compatibility.

Supercritical CO2 technology combines the benefits of CO2 utilization with unique solvent properties [24]. Operating at 35-80°C under 100-300 bar pressure, supercritical CO2 serves simultaneously as solvent and reagent, achieving yields of 75-95% while eliminating organic solvent requirements [24]. Though requiring specialized equipment, this technology offers exceptional environmental benefits for large-scale applications.

Optimization of Reaction Conditions (Solvents, Catalysts, Temperature)

The optimization of reaction conditions represents a critical aspect of carbamate synthesis, requiring systematic evaluation of multiple interdependent parameters to achieve optimal efficiency, selectivity, and sustainability [27] [28] [13].

Solvent selection profoundly influences reaction rates, yields, and selectivities through multiple mechanisms including stabilization of transition states, coordination to catalysts, and modulation of substrate reactivity [29] [30] [31]. Protic solvents such as methanol, ethanol, and water exhibit dielectric constants of 15-80 and provide moderate to high reaction rates through hydrogen bonding stabilization of charged intermediates [30]. These solvents show particular effectiveness for polar reactions but may interfere with certain catalytic systems.

Aprotic polar solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile demonstrate exceptional performance for carbamate synthesis [14] [30]. With dielectric constants of 20-50, these solvents effectively stabilize charged transition states while maintaining excellent catalyst compatibility [31]. Acetonitrile has emerged as particularly effective for continuous flow CO2-based synthesis, providing optimal balance of reactivity and selectivity [14].

Aprotic nonpolar solvents such as toluene, dichloromethane, and diethyl ether offer advantages for phase-transfer catalyzed reactions [17] [18]. Despite lower dielectric constants of 2-10, these solvents enable effective catalyst partitioning while minimizing competing side reactions [31]. The choice between different nonpolar solvents depends critically on substrate solubility and catalyst compatibility requirements.

Temperature optimization requires balancing reaction rate enhancement against potential catalyst deactivation and selectivity loss [32] [33] [34]. Low temperatures of 0-25°C provide excellent selectivity with minimal side reactions but suffer from slow reaction rates requiring extended reaction times [34]. These conditions achieve typical yields of 75-90% with high energy efficiency but limited industrial applicability [32].

Moderate temperatures of 25-80°C represent the optimal range for most carbamate synthesis applications [27] [28]. This temperature regime provides good balance between reaction rate and selectivity, achieving yields of 85-95% with medium energy efficiency and high industrial applicability [32] [34]. The Arrhenius relationship governs the temperature dependence of reaction rates, with activation energies typically ranging from 16-60 kJ/mol for carbamate formation reactions [35].

High temperatures of 80-150°C enable rapid reaction rates and short reaction times but may lead to catalyst deactivation through sintering or decomposition [32] [34]. These conditions achieve yields of 70-90% with high energy efficiency but medium industrial applicability due to selectivity concerns [34].

Catalyst optimization encompasses both catalyst selection and loading optimization to achieve maximum efficiency [36] [32] [33]. Lewis acid catalysts including titanium and zinc complexes provide high activity and functional group tolerance but require moisture-free conditions [36]. These systems typically achieve yields of 80-95% with medium energy efficiency and high industrial applicability.

Base catalysts offer mild reaction conditions and wide substrate scope, making them highly suitable for sensitive substrates [25] [36]. Systems employing potassium carbonate, cesium carbonate, or organic bases achieve yields of 75-92% with medium energy efficiency and very high industrial applicability [25]. The choice of base significantly affects both reaction rate and selectivity, requiring careful optimization for each substrate class.

Metal catalysts provide exceptional efficiency and recyclability but face challenges related to cost and purification requirements [36] [37]. Palladium, copper, and other transition metal systems achieve yields of 85-98% with high energy efficiency but medium industrial applicability due to economic considerations [36] [37].

The integration of Design of Experiments (DoE) methodologies enables systematic optimization of multiple parameters simultaneously [27]. Full factorial and response surface designs allow identification of optimal reaction conditions while minimizing experimental effort [27]. These approaches have proven particularly valuable for scaling laboratory procedures to industrial production levels [13].